3-(Phenylamino)-2-(3,4,5-trimethoxybenzyl)acrylonitrile
Overview
Description
3-(Phenylamino)-2-(3,4,5-trimethoxybenzyl)acrylonitrile is an organic compound known for its unique chemical structure and potential applications in various fields. This compound features a phenylamino group attached to an acrylonitrile moiety, with a 3,4,5-trimethoxybenzyl substituent. Its distinct structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Phenylamino)-2-(3,4,5-trimethoxybenzyl)acrylonitrile typically involves the reaction of 3,4,5-trimethoxybenzyl bromide with phenylamine in the presence of a base, followed by the addition of acrylonitrile. The reaction conditions often include:
Solvent: Commonly used solvents include ethanol or methanol.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Catalysts: Bases such as potassium carbonate or sodium hydroxide are often used to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 3-(Phenylamino)-2-(3,4,5-trimethoxybenzyl)acrylonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced amines.
Substitution: Nucleophilic substitution reactions can occur, where the phenylamino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Various nucleophiles, depending on the desired substitution product.
Major Products Formed:
Oxidation: Corresponding oxides.
Reduction: Reduced amines.
Substitution: Substituted acrylonitrile derivatives.
Scientific Research Applications
3-(Phenylamino)-2-(3,4,5-trimethoxybenzyl)acrylonitrile has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(Phenylamino)-2-(3,4,5-trimethoxybenzyl)acrylonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
- 3,4,5-Trimethoxybenzyl isocyanate
- 3,4,5-Trimethoxybenzyl alcohol
- 3,4,5-Trimethoxyphenyl isocyanate
Comparison: Compared to these similar compounds, 3-(Phenylamino)-2-(3,4,5-trimethoxybenzyl)acrylonitrile stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of the phenylamino group and the acrylonitrile moiety allows for a broader range of chemical transformations and biological activities, making it a versatile compound for research and industrial use.
Properties
IUPAC Name |
3-anilino-2-[(3,4,5-trimethoxyphenyl)methyl]prop-2-enenitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3/c1-22-17-10-14(11-18(23-2)19(17)24-3)9-15(12-20)13-21-16-7-5-4-6-8-16/h4-8,10-11,13,21H,9H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMGNGGBSQVPQCO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)CC(=CNC2=CC=CC=C2)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301170419 | |
Record name | 3,4,5-Trimethoxy-α-[(phenylamino)methylene]benzenepropanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301170419 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
30078-48-9 | |
Record name | 3,4,5-Trimethoxy-α-[(phenylamino)methylene]benzenepropanenitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=30078-48-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,4,5-Trimethoxy-α-[(phenylamino)methylene]benzenepropanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301170419 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What is the significance of 3-(Phenylamino)-2-(3,4,5-trimethoxybenzyl)acrylonitrile in organic synthesis?
A: this compound serves as a valuable building block in organic synthesis, particularly for the construction of substituted pyrimidines. As demonstrated in the research paper [], it readily reacts with urea in the presence of sodium methoxide to yield 4-amino-5-(3,4,5-trimethoxybenzyl)pyrimidin-2-ol. This synthetic route highlights the compound's utility in accessing a class of heterocyclic compounds with potential biological activities.
Q2: Can you describe the reaction mechanism for the synthesis of 4-amino-5-(3,4,5-trimethoxybenzyl)pyrimidin-2-ol from this compound?
A: While the research paper [] doesn't delve into the detailed mechanism, the reaction likely proceeds through a condensation mechanism. Initially, urea is deprotonated by sodium methoxide, generating a nucleophilic urea anion. This anion attacks the electrophilic carbon of the nitrile group in this compound. Subsequent cyclization and tautomerization steps lead to the formation of the final pyrimidine ring system, 4-amino-5-(3,4,5-trimethoxybenzyl)pyrimidin-2-ol.
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